molecular formula C18H18N4O3 B2920226 1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(4-methoxybenzyl)urea CAS No. 2034570-25-5

1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(4-methoxybenzyl)urea

Cat. No.: B2920226
CAS No.: 2034570-25-5
M. Wt: 338.367
InChI Key: SGKRGSJLOKCFOQ-UHFFFAOYSA-N
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Description

1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(4-methoxybenzyl)urea is a synthetic heterocyclic urea compound designed for advanced pharmacological research. Its molecular architecture, incorporating a furan-pyrazine core linked to a 4-methoxybenzyl group via a urea bridge, is characteristic of scaffolds investigated for antimicrobial and anticancer applications. Urea-based compounds with similar structural motifs have demonstrated significant potential in biomedical research. Specific heterocyclic urea derivatives have been identified as promising anticancer agents, with mechanistic studies indicating their ability to inhibit cancer cell proliferation by inducing cell cycle arrest in the sub-G1 phase and exhibiting antiangiogenic properties by inhibiting blood vessel formation in tumor tissues . Concurrently, structurally related compounds have shown potent activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus , Bacillus subtilis , Pseudomonas aeruginosa , and Escherichia coli . The mechanism of action for antimicrobial ureas may involve targeting essential bacterial enzymes, such as FabH, a key regulatory enzyme in the bacterial fatty acid synthesis pathway, which is highly conserved across clinical pathogens and presents an attractive target for novel antibiotic development . This reagent is provided For Research Use Only and is intended solely for laboratory research purposes. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

1-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-24-14-6-4-13(5-7-14)11-21-18(23)22-12-15-17(20-9-8-19-15)16-3-2-10-25-16/h2-10H,11-12H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKRGSJLOKCFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC2=NC=CN=C2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(4-methoxybenzyl)urea typically involves multiple steps, starting with the formation of the furan ring, followed by the introduction of the pyrazin and methoxybenzyl groups. Common synthetic routes include:

  • Furan Synthesis: Furan can be synthesized through the dehydration of pentose sugars or by the decarboxylation of furfural.

  • Pyrazin Ring Formation: The pyrazin ring can be constructed through the cyclization of hydrazine derivatives with appropriate diketones or β-diketones.

  • Methoxybenzyl Group Addition: The methoxybenzyl group can be introduced via nucleophilic substitution reactions using methoxybenzyl chloride and a suitable nucleophile.

Industrial Production Methods: Industrial production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Large-scale synthesis often employs continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:

  • Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.

  • Reduction: The pyrazin ring can be reduced to form pyrazine derivatives.

  • Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like amines and alcohols, along with suitable solvents, are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Furan-2-carboxylic acid and its derivatives.

  • Reduction Products: Pyrazine derivatives such as pyrazinylmethanol.

  • Substitution Products: Various substituted methoxybenzyl derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(4-methoxybenzyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Biological Activity Key Reference
1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(4-methoxybenzyl)urea Pyrazine-urea Furan-2-yl, 4-methoxybenzyl Not reported (in evidence) N/A
1-(5-Bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) Pyrazine-urea Bromo, trifluoromethyl benzyl Anticancer (cell proliferation)
1-(4-Methoxyphenyl)-3-(pyrazin-2-yl)urea (Compound 16) Pyrazine-urea 4-Methoxyphenyl Anti-infective
1-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea Pyrazine-urea 1-Methylpyrazole, 4-(trifluoromethyl)phenyl Not reported (in evidence)
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea Aryl-urea Pyrrole-carbonyl, 4-methoxyphenyl Synthetic focus (no bio-data)

Key Observations:

Substituent Electronic Effects :

  • The furan-2-yl group in the target compound is electron-rich, contrasting with bromo (electron-withdrawing in BPU) and trifluoromethyl (strongly electron-withdrawing in BPU and ) groups. These differences influence charge distribution and binding interactions .
  • The 4-methoxybenzyl group provides moderate lipophilicity compared to the 3-(trifluoromethyl)benzyl (BPU), which enhances metabolic resistance but reduces solubility .

Biological Activity Trends :

  • BPU () showed antiproliferative effects against cancer cells, attributed to the trifluoromethyl group’s strong electron-withdrawing nature, which enhances target binding .
  • Compound 16 () exhibited anti-infective activity, likely due to the 4-methoxyphenyl group’s balance of hydrophobicity and hydrogen-bonding capacity .

Synthetic Approaches :

  • The target compound’s urea bridge may be synthesized via methods similar to those in (triphosgene-mediated carbonylation) or (stepwise carbamate formation) .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
This compound 367.36 ~2.5 2 6
BPU () 391.17 ~3.2 2 5
Compound 16 () 256.25 ~1.8 2 5
1-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea 376.34 ~3.0 2 7

Key Observations:

  • The target compound’s lower logP (~2.5) compared to BPU (~3.2) suggests improved aqueous solubility, beneficial for oral bioavailability .
  • The furan oxygen and pyrazine nitrogens increase hydrogen-bond acceptors (6 vs.

Biological Activity

The compound 1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(4-methoxybenzyl)urea is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources in the literature.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H18N4O3\text{C}_{17}\text{H}_{18}\text{N}_4\text{O}_3

This compound features a furan ring, a pyrazine moiety, and a methoxybenzyl group, contributing to its unique pharmacological profile.

Biological Activity Overview

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
  • Antimicrobial Properties : The compound has shown promising results against a range of bacterial strains, including drug-resistant variants. Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit critical metabolic pathways .
  • Antiviral Effects : Recent investigations have highlighted the compound's potential as an antiviral agent, particularly against RNA viruses. It acts as an allosteric inhibitor of viral proteases, with IC50 values demonstrating effective inhibition in vitro .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound selectively inhibits kinases involved in cell signaling pathways that regulate cell growth and survival. This inhibition leads to decreased proliferation of cancer cells and enhanced apoptosis .
  • Disruption of Metabolic Pathways : By targeting specific enzymes within microbial metabolic pathways, the compound can effectively hinder bacterial growth and replication .

Case Studies

Several studies have documented the biological effects of this compound:

  • In Vitro Cancer Cell Studies : A study conducted on MV4-11 cells (acute myeloid leukemia) revealed that this compound exhibited an IC50 value of 0.072 μM, indicating potent anticancer activity through selective inhibition of FLT3 kinase .
  • Antimicrobial Efficacy : In tests against ESKAPE pathogens, the compound demonstrated MIC values as low as 150 nM against Staphylococcus aureus, showcasing its potential in treating resistant infections .

Data Summary Table

Biological ActivityIC50/MIC ValuesObservations
Anticancer (MV4-11 cells)0.072 µMInduces apoptosis; inhibits FLT3 kinase
Antimicrobial (S. aureus)150 nMEffective against drug-resistant strains
Antiviral (Zika Virus Protease)Low nanomolar rangeAllosteric inhibition observed

Q & A

Basic: What are the standard synthetic routes for preparing 1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(4-methoxybenzyl)urea, and what key reaction conditions influence yield?

The synthesis typically involves coupling a pyrazine-furan intermediate with a 4-methoxybenzyl urea precursor. A critical step is the formation of the urea moiety via reactions between isocyanates and amines under inert solvents like dichloromethane or toluene, often with a base such as triethylamine to neutralize HCl byproducts . Temperature optimization (e.g., reflux conditions) and stoichiometric control of reactive intermediates (e.g., isocyanates) are crucial for yield improvement. Multi-step protocols, similar to triazine-urea derivatives, may require sequential coupling of heterocyclic components under varying temperatures (e.g., 0°C to room temperature) to avoid side reactions .

Basic: How is the structural identity of this compound confirmed post-synthesis?

Structural confirmation relies on a combination of spectroscopic and crystallographic methods:

  • NMR : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, particularly distinguishing aromatic protons (furan, pyrazine) and urea NH signals.
  • X-ray crystallography : Single-crystal analysis resolves bond lengths and angles, as demonstrated in related urea derivatives (e.g., 1-(4-methylbenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea, where crystallography confirmed planarity of the urea core) .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Basic: What preliminary biological assays are recommended for assessing the compound's activity?

Initial screening should focus on target-agnostic assays to identify broad bioactivity:

  • Kinase inhibition : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays, given structural similarities to pyrazine-containing kinase inhibitors .
  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

Advanced: How can researchers optimize the coupling reaction between the pyrazine-furan and urea moieties?

Optimization strategies include:

  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, flow-chemistry approaches (e.g., Omura-Sharma-Swern oxidation) enable precise control of reaction parameters and scalability .
  • Catalyst screening : Test palladium or copper catalysts for cross-coupling efficiency, as seen in Suzuki-Miyaura reactions with boronic ester-functionalized pyrazines .
  • In situ monitoring : Use FTIR or HPLC to track intermediate formation and minimize degradation .

Advanced: What strategies resolve contradictions in biological activity data across studies?

  • Meta-analysis : Pool data from multiple assays (e.g., IC50_{50} values from kinase panels) to identify outliers and validate trends .
  • Structural analogs : Compare activity of derivatives (e.g., replacing 4-methoxybenzyl with 2,4,6-trimethylphenyl) to isolate pharmacophore contributions .
  • Dose-response curves : Re-evaluate conflicting results using standardized protocols (e.g., fixed incubation times, controlled DMSO concentrations) .

Advanced: How to design a structure-activity relationship (SAR) study focusing on the 4-methoxybenzyl group?

  • Substituent variation : Synthesize analogs with electron-donating (e.g., -OCH3_3) or withdrawing (e.g., -NO2_2) groups at the benzyl position to assess electronic effects on bioactivity .
  • Steric modulation : Introduce bulky substituents (e.g., tert-butyl) to probe steric hindrance in target binding pockets .
  • Metabolic stability : Replace the methoxy group with deuterated or fluorinated analogs to evaluate pharmacokinetic improvements .

Advanced: What computational methods predict the pharmacokinetic properties of this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) and predict metabolic pathways .
  • QSAR modeling : Train models on datasets of urea derivatives to correlate logP, polar surface area, and bioavailability .
  • MD simulations : Simulate membrane permeability using CHARMM force fields to assess blood-brain barrier penetration .

Advanced: How can solubility challenges in biological testing be addressed?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (e.g., 10% DMSO in saline) to enhance aqueous solubility while maintaining cell viability .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to the urea or benzyl moieties for pH-dependent release .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) to improve dispersibility and targeted delivery .

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